

# Standard Operating Procedure for Treponema pallidum Hemagglutination Assay (TPHA)

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## Compound of Interest

Compound Name: TPh A

Cat. No.: B15561794

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Treponema pallidum Hemagglutination Assay (TPHA) is a highly specific and sensitive indirect hemagglutination test used for the qualitative and semi-quantitative detection of antibodies against Treponema pallidum, the causative agent of syphilis.[1][2][3] This assay serves as a confirmatory test for syphilis, often following a positive result from a non-treponemal screening test such as the VDRL or RPR.[2][4] The TPHA test detects both IgG and IgM antibodies and is effective in diagnosing all stages of syphilis beyond the early primary stage.[1]

The principle of the TPHA test is based on passive hemagglutination.[1] Preserved avian or chicken erythrocytes are sensitized with antigenic components of T. pallidum (Nichols strain).[2][5][6] When a serum sample containing specific anti-T. pallidum antibodies is mixed with these sensitized red blood cells (Test Cells), the antibodies bind to the antigens, causing the red blood cells to agglutinate. This agglutination results in a characteristic mat or lattice pattern at the bottom of a U-well microtiter plate. In the absence of specific antibodies, the cells settle to form a compact button.[3] To rule out non-specific reactions, unsensitized red blood cells (Control Cells) are used in parallel.[5][7]

## Materials and Reagents

The following materials and reagents are typically required for performing the TPHA test. Specific components may vary slightly between commercial kits.

Reagent/Material	Description
Test Cells	Preserved avian or chicken erythrocytes coated with <i>T. pallidum</i> antigens.[5][6]
Control Cells	Preserved avian or chicken erythrocytes not coated with <i>T. pallidum</i> antigens.[5][7]
Sample Diluent	A buffered saline solution containing components to absorb non-specific antibodies and prevent cross-reactivity.[1][5]
Positive Control	Serum known to contain antibodies against <i>T. pallidum</i> . [1][7]
Negative Control	Serum known to be free of antibodies against <i>T. pallidum</i> . [5][8]
Microtiter Plates	U-well microtiter plates.[5][7]
Micropipettes	Calibrated micropipettes to deliver accurate volumes (e.g., 10 $\mu$ L, 25 $\mu$ L, 75 $\mu$ L, 190 $\mu$ L).[8][9]
Timer	For timing incubation periods.[5]

## Experimental Protocols

### Specimen Handling and Preparation

- Specimen Type: Fresh, clear serum is the preferred specimen. EDTA plasma can also be used.[5][10]
- Storage: Samples can be stored at 2-8°C for up to 5-7 days or at -20°C for longer periods.[7][10]
- Preparation: Bring all reagents and samples to room temperature (15-30°C) before use.[5][6] Ensure samples are free of particulate matter; centrifuge if necessary.[6] Do not use

hemolyzed, lipemic, or bacterially contaminated samples.[\[5\]](#)[\[10\]](#)

## Qualitative Assay Protocol

The qualitative assay is performed to screen for the presence of anti-T. pallidum antibodies.

Step	Procedure	Volume
1	Pipette Sample Diluent into the first well of a microtiter plate.	190 $\mu$ L <a href="#">[1]</a> <a href="#">[6]</a>
2	Add the patient serum or control to the same well. Mix well. This creates a 1:20 dilution.	10 $\mu$ L <a href="#">[1]</a> <a href="#">[6]</a>
3	Transfer the diluted sample to two adjacent wells.	25 $\mu$ L/well <a href="#">[1]</a> <a href="#">[7]</a>
4	Add Control Cells to the first of the two wells.	75 $\mu$ L <a href="#">[1]</a> <a href="#">[7]</a>
5	Add Test Cells to the second well.	75 $\mu$ L <a href="#">[1]</a> <a href="#">[7]</a>
6	Gently tap the plate to mix the contents.	-
7	Cover the plate and incubate at room temperature (15-30°C) on a vibration-free surface.	45-60 minutes <a href="#">[1]</a> <a href="#">[7]</a>
8	Read the agglutination patterns macroscopically.	-

## Semi-Quantitative Assay Protocol

The semi-quantitative assay is performed to determine the titer of anti-T. pallidum antibodies in reactive samples.

Step	Procedure	Volume
1	Pipette Sample Diluent into wells 2 through 8 of a microtiter plate row.	25 µL/well[7]
2	Transfer the 1:20 diluted sample from the qualitative assay to wells 1 and 2.	25 µL/well[7]
3	Perform serial two-fold dilutions by mixing the contents of well 2 and transferring 25 µL to well 3, and so on, up to well 8. Discard the final 25 µL from well 8.	25 µL
4	Add Test Cells to all wells (1 through 8).	75 µL/well[7]
5	Gently tap the plate to mix the contents.	-
6	Cover the plate and incubate at room temperature (15-30°C) on a vibration-free surface.	45-60 minutes[7]
7	Read the agglutination patterns macroscopically. The titer is the highest dilution showing a reactive result.	-

## Data Presentation and Interpretation

Results are interpreted by observing the pattern of the red blood cells at the bottom of the wells.

Pattern	Interpretation	Description
4+	Reactive	A smooth mat of cells covering the entire bottom of the well. <a href="#">[11]</a> <a href="#">[12]</a>
3+	Reactive	A smooth mat of cells covering a large part of the well bottom. <a href="#">[11]</a> <a href="#">[12]</a>
2+	Reactive	A smooth mat of cells surrounded by a red circle. <a href="#">[11]</a> <a href="#">[12]</a>
1+	Reactive	A smaller mat of cells surrounded by a red circle. <a href="#">[11]</a> <a href="#">[12]</a>
±	Borderline	A button of cells with a small hole in the center. <a href="#">[7]</a> <a href="#">[12]</a>
-	Non-Reactive	A compact button of cells at the center of the well. <a href="#">[3]</a> <a href="#">[7]</a>

- Qualitative Interpretation: A reactive result with the Test Cells and a non-reactive result with the Control Cells indicates a positive test for anti-T. pallidum antibodies.[\[8\]](#)
- Quantitative Interpretation: The antibody titer is reported as the highest dilution that produces a reactive (1+ or greater) pattern.[\[7\]](#) A rising titer in sequential samples can indicate an active infection.[\[8\]](#)
- Invalid Results: If the Control Cells show agglutination, the test is invalid for that sample as it indicates the presence of non-specific agglutinins.[\[7\]](#)[\[12\]](#) If the positive and negative controls do not yield the expected results, the entire batch of tests is invalid and must be repeated.[\[1\]](#)

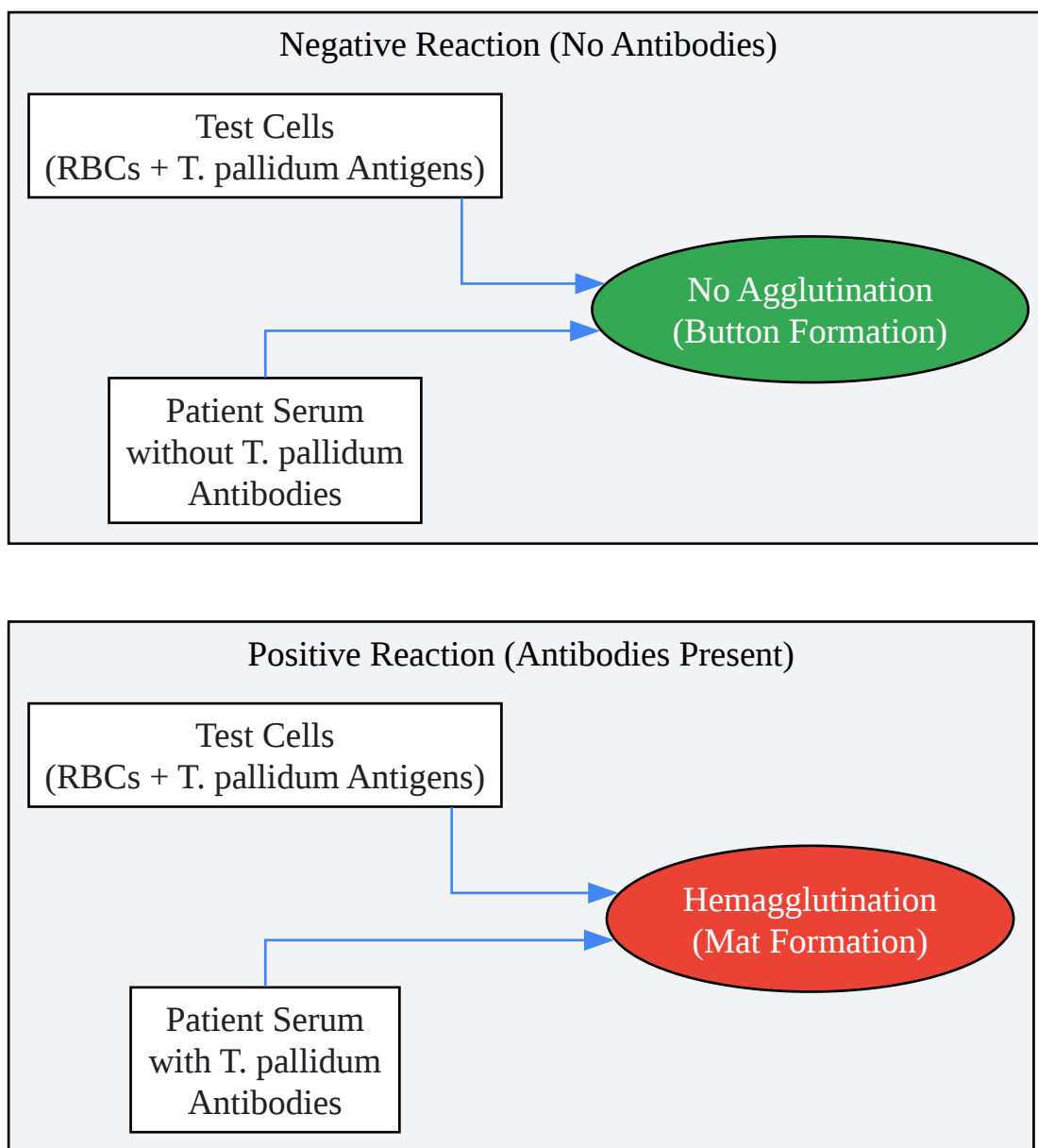
## Quality Control

To ensure the validity of the results, the following quality control procedures should be followed:

- Controls: Positive and negative controls must be included in each test run.[\[1\]](#)[\[11\]](#)
- Expected Results: The positive control should show agglutination with the Test Cells, while the negative control should not show agglutination with either Test or Control Cells.[\[7\]](#)[\[12\]](#)
- Reagent Integrity: Do not use reagents that show signs of precipitation, turbidity, or hemolysis.[\[5\]](#) Reagents should be stored at 2-8°C and not be used past their expiration date.[\[8\]](#)[\[10\]](#)

## Visualizations

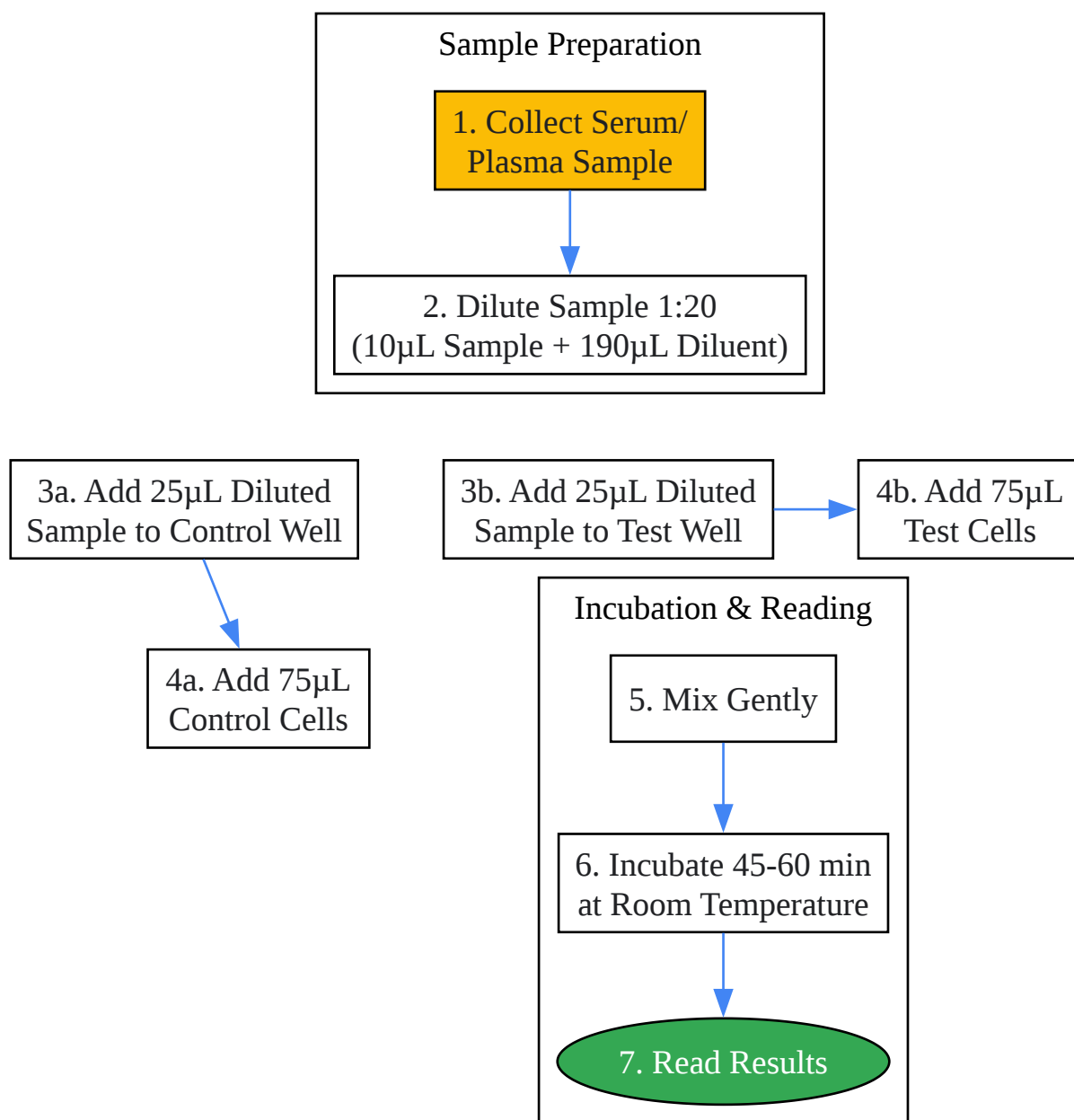
### TPHA Test Principle



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Caption: Principle of the TPHA test showing positive and negative reactions.

## TPHA Qualitative Workflow



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Caption: Experimental workflow for the qualitative TPHA test.

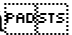
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